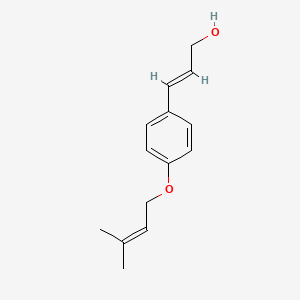
Evofolin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Evofolin C is a natural product known for its potent antifungal and antibacterial activities. It is a dihydroxylated phenylpropanoid compound isolated from the bark of certain plant species, including those in the Lauraceae family . This compound exhibits significant inhibition against N-formylmethionylleucylphenylalanine-induced superoxide production, making it a valuable compound in various scientific research applications .
Mechanism of Action
Target of Action
Evofolin C is known for its potent antifungal and antibacterial properties . It inhibits superoxide production, with an IC50 value of less than 12µM . This suggests that the primary targets of this compound are likely to be the enzymes or proteins involved in the production of superoxide, a reactive oxygen species. The role of these targets is crucial in the cellular response to microbial infection, and their inhibition can lead to the death of the infecting organisms.
Biochemical Pathways
Given its role in inhibiting superoxide production , it is likely that this compound affects the pathways involved in the production and regulation of reactive oxygen species. These pathways play a crucial role in the cellular response to microbial infection, and their disruption can lead to the death of the infecting organisms.
Result of Action
The primary result of this compound’s action is its potent antifungal and antibacterial effects . By inhibiting superoxide production, this compound disrupts the normal biochemical processes of the microbes, leading to their death. This makes this compound a potentially valuable compound in the treatment of various fungal and bacterial infections.
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds or enzymes that can interact with this compound. For instance, certain conditions may enhance or inhibit the activity of this compound, affecting its efficacy and stability
Biochemical Analysis
Biochemical Properties
Evofolin C has been shown to interact with various biomolecules, playing a significant role in biochemical reactions. It exhibits potent inhibition against N-formylmethionylleucylphenylalanine-induced superoxide production, with IC(50) values less than 12 microM . This suggests that this compound may interact with enzymes involved in superoxide production, potentially influencing biochemical reactions related to oxidative stress.
Molecular Mechanism
Its ability to inhibit superoxide production suggests that it may interact with biomolecules involved in this process It could potentially bind to these biomolecules, leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Evofolin C can be synthesized through several chemical routes, primarily involving the prenylation of cinnamic acid derivatives. The synthetic process typically includes the following steps:
Oxidation: Conversion of the intermediate to the desired dihydroxylated product.
Purification: Isolation and purification of this compound through chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources, such as the bark of Cinnamomum cassia Presl. The extraction process includes:
Solvent Extraction: Using solvents like chloroform, dichloromethane, or ethyl acetate to extract the compound.
Purification: Further purification using techniques like column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Evofolin C undergoes various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized products.
Reduction: Formation of reduced derivatives.
Substitution: Reactions involving the substitution of functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further studied for their biological activities .
Scientific Research Applications
Evofolin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying phenylpropanoid biosynthesis and reactivity.
Biology: Investigated for its role in inhibiting superoxide production and its potential as an antioxidant.
Medicine: Explored for its antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents.
Industry: Utilized in the formulation of natural product-based antimicrobial coatings and preservatives.
Comparison with Similar Compounds
- Methyl 4-prenyloxycinnamate
- Cuspidiol
- O-Geranylconiferyl alcohol
- Nelumol A
- Geranyl ferulate
- Coniferyl ferulate
Comparison: Evofolin C is unique due to its specific dihydroxylated structure, which contributes to its potent biological activities. While similar compounds like methyl 4-prenyloxycinnamate and cuspidiol share structural similarities, this compound’s distinct functional groups and molecular configuration enhance its effectiveness as an antimicrobial agent .
Properties
IUPAC Name |
(E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-12(2)9-11-16-14-7-5-13(6-8-14)4-3-10-15/h3-9,15H,10-11H2,1-2H3/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCWIPIJKMWFFA-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C=CCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=CC=C(C=C1)/C=C/CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the known biological activities of Evofolin C?
A: this compound has demonstrated potent antifungal and antibacterial activity. [, ] Additionally, research indicates it can inhibit N-formylmethionylleucylphenylalanine-induced superoxide production, suggesting potential anti-inflammatory properties. []
Q2: Can you describe the first successful synthesis of this compound?
A: Researchers achieved the first synthesis of this compound and its acetate derivative using a facile method. [] This synthesis involved a four-step process starting from isoprenol and 4-hydroxybenzaldehyde. This breakthrough facilitates further investigation into the compound's properties and potential applications.
Q3: Where has this compound been found in nature?
A3: this compound has been isolated from two different plant sources:
- Coleonema pulchellum Williams: This plant, native to South Africa, was the source of the this compound used in the first reported synthesis. []
- Tetradium glabrifolium (Evodia meliaefolia): The heartwood of this plant yielded this compound, and its structure was elucidated through spectral analysis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
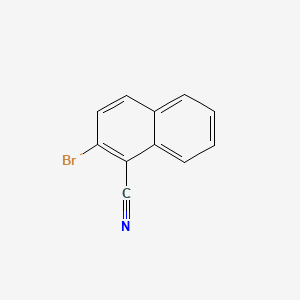
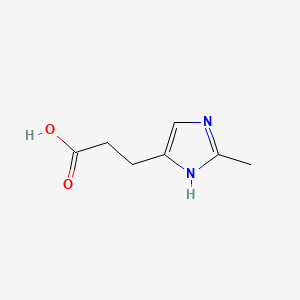
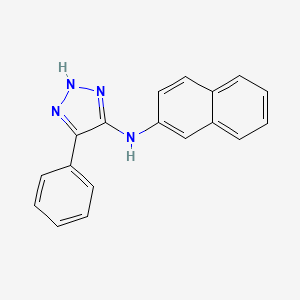
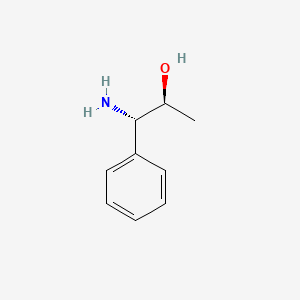
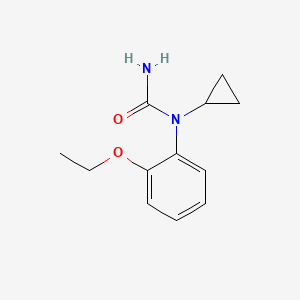


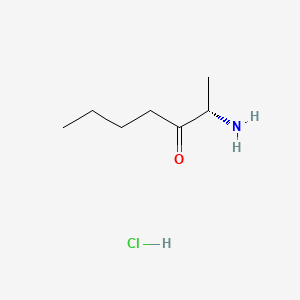
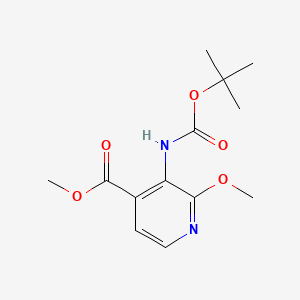

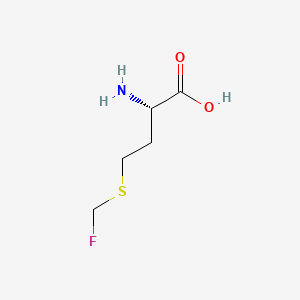
![(2S,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one](/img/structure/B599575.png)
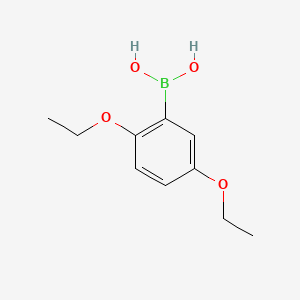
![[1,1'-Biphenyl]-4-yltriethoxysilane](/img/structure/B599582.png)
